2,5-Diisopropylpyrazine

Analytical Chemistry GC-MS Method Validation

2,5-Diisopropylpyrazine (C10H16N2, MW 164.25) is a 2,5-disubstituted alkylpyrazine that occurs naturally as a microbial volatile organic compound. It is produced by various bacterial species, including Paenibacillus polymyxa and Chondromyces crocatus, and functions as a semiochemical in insect communication.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 24294-83-5
Cat. No. B1313309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diisopropylpyrazine
CAS24294-83-5
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=C(C=N1)C(C)C
InChIInChI=1S/C10H16N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h5-8H,1-4H3
InChIKeyLXJYUERPFWUCNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diisopropylpyrazine (CAS 24294-83-5): A Naturally Occurring Alkylpyrazine with Multifunctional Biological Roles


2,5-Diisopropylpyrazine (C10H16N2, MW 164.25) is a 2,5-disubstituted alkylpyrazine that occurs naturally as a microbial volatile organic compound [1]. It is produced by various bacterial species, including Paenibacillus polymyxa and Chondromyces crocatus, and functions as a semiochemical in insect communication [2]. The compound features two branched isopropyl groups at the 2- and 5-positions of the pyrazine ring, distinguishing it structurally from linear alkyl-substituted pyrazines and methyl-substituted analogs. Predicted physicochemical properties include a logP of approximately 2.40, boiling point of 223.3±35.0 °C at 760 mmHg, and vapor pressure of 0.1±0.4 mmHg at 25°C [3].

Why Generic Alkylpyrazines Cannot Substitute for 2,5-Diisopropylpyrazine in Research and Industrial Applications


Alkylpyrazines share a common heterocyclic core, but the specific position and branching of alkyl substituents profoundly influence their physicochemical properties, biological activity, and sensory characteristics. 2,5-Diisopropylpyrazine exhibits a unique combination of odor profile, retention behavior, and biological function that differs markedly from its linear-propyl, methyl-substituted, or positionally isomeric counterparts. Substituting a non-branched propyl with a branched isopropyl group—even in structurally related pyrazine analogs—does not have a decisive and unequivocal influence on in vitro antifungal activity, demonstrating that chain branching alone is not a reliable predictor of performance [1]. Furthermore, the compound's dual isopropyl substitution at the 2,5-positions, as opposed to 2,3- or 2,6-disubstitution, creates a distinct molecular topology that affects receptor binding in olfactory and semiochemical contexts [2]. These structural nuances mandate that 2,5-diisopropylpyrazine be evaluated and procured as a specific molecular entity rather than as an interchangeable member of the alkylpyrazine class.

Quantitative Differentiation of 2,5-Diisopropylpyrazine: Head-to-Head Evidence Against Closest Analogs


GC Retention Index Differentiation on Multiple Stationary Phases: Unambiguous Identification vs. Positional Isomers

Gas chromatographic retention indices provide the most robust method for distinguishing 2,5-diisopropylpyrazine from closely related alkylpyrazine positional isomers that produce nearly identical electron ionization mass spectra. The retention indices of 2,5-diisopropylpyrazine have been experimentally determined on four different stationary phases and compared with those of 55 other alkylpyrazines [1]. On the non-polar DB-1 phase, 2,5-diisopropylpyrazine elutes with an RI of 1124, which is distinct from 2,6-diisopropylpyrazine (RI 1108) and 2,3-diisopropylpyrazine (RI 1138). On the intermediate polarity ZB-5MS phase, the RI is 1127, compared to 1110 for 2,6-diisopropylpyrazine. The differences are even more pronounced on the polar ZB-WAXplus phase, where 2,5-diisopropylpyrazine has an RI of 1480, whereas 2,6-diisopropylpyrazine elutes at 1452 and 2,3-diisopropylpyrazine at 1495 [1].

Analytical Chemistry GC-MS Method Validation

Odor Threshold and Character: Quantitative Sensory Differentiation from Methyl-Substituted Analogs

The odor characteristics and thresholds of 2,5-diisopropylpyrazine have been quantitatively compared to 59 other disubstituted pyrazines, including the commonly encountered 2,5-dimethylpyrazine [1]. 2,5-Diisopropylpyrazine exhibits an odor threshold (T) of 0.5 ppb in water, with odor descriptors including green, earthy, and burdock-like notes. In contrast, 2,5-dimethylpyrazine has an odor threshold of 1800 ppb (a 3,600-fold difference) and imparts nutty, roasted, and brown notes. The study established a quantitative structure-odor relationship where log(1/T) correlates with substituent parameters (ΣδIR - ΔΔI) with an r² of approximately 0.8 [1].

Flavor Chemistry Sensory Science Food Science

Microbial Biosynthesis: Quantitative Dominance Among Pyrazine Metabolites in Paenibacillus polymyxa

In the fermentation broth of the polymyxin-producing bacterium Paenibacillus polymyxa, a total of 19 pyrazine metabolites were identified and quantified by GC-MS and NMR [1]. 2,5-Diisopropylpyrazine was unequivocally identified as the dominant metabolite, with its production strongly stimulated by valine supplementation [1]. The compound was identified using a combination of high-resolution mass spectrometry, 1H- and 13C-NMR, GC-MS, and co-elution with an authentic standard. Its biosynthesis was correlated with bacterial growth, and among the 19 pyrazines detected, it was the most significant component in both headspace and spent broth analyses [1].

Microbial Metabolism Natural Product Discovery Fermentation

Insect Semiochemical Synergy: Quantified Attraction Enhancement in Carpophilus humeralis

2,5-Diisopropylpyrazine has been identified as a host-related volatile and a known attractant for the pineapple beetle Carpophilus humeralis [1]. Wind-tunnel bioassays demonstrated that 2,5-diisopropylpyrazine (designated compound D) acts synergistically with other semiochemicals. A mixture containing (2E,4E,6E,8E)-3,5,7-trimethyl-2,4,6,8-decatetraene (compound 1) plus 4-ethyl-2-methoxyphenol (E), 2,5-diisopropylpyrazine (D), and 2-phenylethanol (P) was 20 times more attractive to C. humeralis than compound 1 alone, and five times more attractive than the E+D+P blend without the tetraene component [1].

Chemical Ecology Pest Management Semiochemistry

Antibacterial Mode of Action: Concentration-Dependent DNA Damage vs. Cell Wall Targeting in Escherichia coli

Studies testing the activity of 2,5-diisopropylpyrazine against Escherichia coli revealed a concentration-dependent mechanism of action [1]. At high concentrations, the compound caused DNA damage in E. coli cells, while at lower concentrations, cell-wall damage was the primary observed effect. This dual-mode, concentration-dependent activity profile distinguishes 2,5-diisopropylpyrazine from structurally simpler alkylpyrazines such as 2,5-dimethylpyrazine, which has been reported to exhibit DNA damage effects but without the same degree of characterized concentration-dependent mechanistic switching [1].

Antimicrobial Mechanisms Microbiology Drug Discovery

Biomimetic Synthetic Accessibility: Quantitative Yield Comparison via α-Amino Aldehyde Dimerization

A biomimetic synthetic route to 2,5-diisopropylpyrazine via dimerization of valine-derived α-amino aldehydes has been demonstrated, achieving yields of 45-55% in a one-pot operation involving in situ hydrogenolysis of Cbz-protected amino aldehydes followed by spontaneous dimerization and oxidation [1]. This methodology contrasts with traditional multi-step alkylation procedures that typically require stoichiometric organometallic reagents and multiple purification steps. The biomimetic approach leverages readily available, inexpensive amino acids as starting materials and proceeds under mild conditions, offering a more sustainable and scalable route compared to conventional pyrazine alkylation [1].

Synthetic Chemistry Green Chemistry Process Development

Optimal Research and Industrial Application Scenarios for 2,5-Diisopropylpyrazine Based on Quantitative Evidence


Authentic Analytical Standard for GC-MS Identification in Metabolomics and Natural Product Research

The experimentally determined retention indices on DB-1 (RI 1124), ZB-5MS (RI 1127), and ZB-WAXplus (RI 1480) enable unambiguous differentiation of 2,5-diisopropylpyrazine from its positional isomers [1]. Procurement of an authentic standard is essential for accurate compound identification in complex biological matrices where mass spectral library matches alone are ambiguous. This is particularly relevant for studies of microbial volatile organic compounds, fermented food metabolomics, and chemical ecology investigations where pyrazine positional isomers co-occur. The validated RI data also support method development and quality control workflows in flavor and fragrance analysis.

High-Potency Flavor Ingredient for Green/Earthy Sensory Profiles

With an odor threshold of 0.5 ppb—3,600-fold lower than 2,5-dimethylpyrazine—2,5-diisopropylpyrazine delivers potent green, earthy, and burdock-like notes at trace concentrations [2]. This exceptional potency makes it a cost-effective flavor ingredient for applications requiring subtle vegetal or earthy undertones, including savory flavors, plant-based meat alternatives, and certain beverage formulations. The distinct sensory profile cannot be replicated by more common methyl- or ethyl-substituted pyrazines, ensuring product differentiation in competitive flavor markets.

Semiochemical Blend Component for Carpophilus Beetle Monitoring and Control

As a demonstrated synergistic component in Carpophilus humeralis attractant blends, 2,5-diisopropylpyrazine multiplicatively enhances trap efficacy when combined with tetraene pheromone components and other host volatiles [3]. Researchers and pest management professionals developing monitoring lures or mass-trapping strategies for nitidulid beetles should include 2,5-diisopropylpyrazine in blend formulations to achieve optimal field performance. Substitution with other alkylpyrazines would compromise the 20-fold attraction enhancement documented in wind-tunnel bioassays.

Tool Compound for Investigating Concentration-Dependent Antibacterial Mechanisms

The documented concentration-dependent mode of action—DNA damage at high concentrations versus cell-wall damage at low concentrations—positions 2,5-diisopropylpyrazine as a useful tool compound for mechanistic microbiology research [4]. Studies of alkylpyrazine antimicrobial activity, particularly against Gram-negative bacteria such as E. coli, can leverage this compound to probe the relationship between molecular structure, concentration, and cellular target engagement. This may inform the rational design of pyrazine-based antimicrobial agents or preservative systems.

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